molecular formula C14H17NO3 B574613 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole CAS No. 180420-84-2

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole

Cat. No.: B574613
CAS No.: 180420-84-2
M. Wt: 247.294
InChI Key: CHXZVEGQPNGWDG-BFHYXJOUSA-N
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Description

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is a synthetic nucleoside analogue It is structurally characterized by the presence of a deoxyribose sugar moiety attached to a methylindole base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential therapeutic agent for conditions involving rapid cell proliferation, such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylindole base differentiates it from other nucleoside analogues, potentially offering unique interactions with biological targets .

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXZVEGQPNGWDG-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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